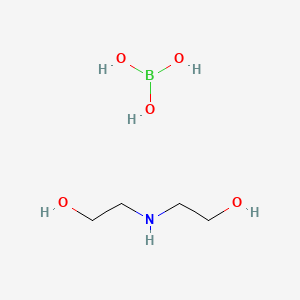
Diethanolamine borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of 166.969 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized by reacting diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The reaction conditions usually involve heating the mixture to the boiling point of the solvent and maintaining it for a specific duration to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors equipped with temperature control and stirring mechanisms. The product is then purified through filtration and distillation processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate esters.
Reduction: Reduction reactions can lead to the formation of simpler borate compounds.
Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of borate derivatives .
Scientific Research Applications
Diethanolamine borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethanolamine borate involves its interaction with various molecular targets and pathways. It acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it exerts its effects through its antiseptic properties, disrupting microbial cell membranes and inhibiting their growth .
Comparison with Similar Compounds
Ethanolamine borate: Similar in structure but with different functional groups.
Triethanolamine borate: Contains an additional ethanolamine group, leading to different chemical properties.
Borate esters: A broad class of compounds with varying structures and applications.
Uniqueness: Diethanolamine borate is unique due to its specific combination of diethanolamine and boric acid, which imparts distinct properties such as high thermal stability, effective corrosion inhibition, and flame retardancy. Its versatility in various applications makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
90268-17-0 |
|---|---|
Molecular Formula |
C4H14BNO5 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI Key |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
93859-15-5 93924-91-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















